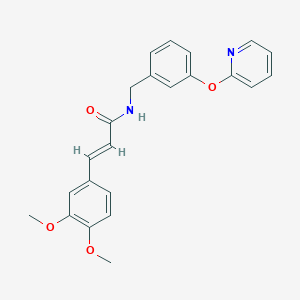(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide
CAS No.: 1706473-36-0
Cat. No.: VC4983118
Molecular Formula: C23H22N2O4
Molecular Weight: 390.439
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706473-36-0 |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.439 |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide |
| Standard InChI | InChI=1S/C23H22N2O4/c1-27-20-11-9-17(15-21(20)28-2)10-12-22(26)25-16-18-6-5-7-19(14-18)29-23-8-3-4-13-24-23/h3-15H,16H2,1-2H3,(H,25,26)/b12-10+ |
| Standard InChI Key | GKMJNSUMYOVWPQ-ZRDIBKRKSA-N |
| SMILES | COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Introduction
Overview of the Compound
The chemical name "(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide" suggests it is an organic molecule with the following structural components:
-
Acrylamide group: Indicates the presence of a double bond (C=C) conjugated with an amide (-CONH-) group.
-
Dimethoxyphenyl ring: A benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 4.
-
Pyridin-2-yloxybenzyl group: A benzyl moiety where a pyridine ring is attached via an oxygen atom.
The "(E)" configuration specifies that the substituents across the double bond are in a trans arrangement.
Potential Applications
Compounds with such structural features are often explored for:
-
Pharmaceutical Applications: Acrylamide derivatives are commonly studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
-
Molecular Docking Studies: The presence of aromatic rings and functional groups like pyridin-2-yloxy suggests potential interactions with biological targets, such as enzymes or receptors.
-
Material Science: Functionalized acrylamides may also serve as precursors for polymers or advanced materials.
Analytical Characterization
To confirm the structure and study its properties, standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (H NMR) and Carbon (C NMR) spectra to identify chemical environments.
-
-
Mass Spectrometry (MS):
-
To determine molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
To identify functional groups (e.g., C=O stretch for amides).
-
-
X-ray Crystallography:
-
For precise 3D structural determination if the compound forms suitable crystals.
-
Hypothetical Biological Activity
Given its structural components:
-
The dimethoxyphenyl group may enhance lipophilicity, aiding membrane permeability.
-
The pyridin-2-yloxybenzyl group could facilitate hydrogen bonding or π-stacking interactions with biological targets.
These features make it a candidate for docking studies to predict interactions with enzymes like kinases or proteases.
Example Data Table
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~364.40 g/mol |
| Functional Groups | Amide, Ether, Aromatic Rings |
| Solubility | Predicted soluble in organic solvents |
| Potential Applications | Anti-inflammatory, anticancer research |
Research Outlook
Further studies could include:
-
Synthesis Optimization: Developing efficient synthetic pathways using green chemistry principles.
-
Biological Testing: Screening for anti-inflammatory or anticancer activity in vitro and in vivo.
-
Computational Studies: Molecular docking and dynamics simulations to predict binding affinity with biological targets.
If you need assistance with designing experiments or interpreting specific data for this compound, feel free to ask!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume